CCW 28-3 is a synthetic compound designed as a targeted protein degrader, specifically aimed at degrading the Bromodomain-containing protein 4 (BRD4) through a mechanism dependent on the E3 ubiquitin ligase RNF4. The compound is part of a broader class of molecules known as proteolysis-targeting chimeras (PROTACs), which harness the cellular ubiquitin-proteasome system to facilitate the degradation of specific proteins. The development of CCW 28-3 demonstrates significant advancements in targeted protein degradation strategies, particularly in the context of cancer therapeutics.
CCW 28-3 was synthesized as part of research efforts to explore E3 ligase ligands for targeted protein degradation applications. It is classified as a bifunctional degrader that links a BRD4 inhibitor (JQ1) with a recruiter for the RNF4 E3 ligase. This classification places it within the realm of small-molecule drugs that utilize covalent interactions to achieve their biological effects, particularly in oncology and molecular biology research .
The synthesis of CCW 28-3 involves several key steps:
This multi-step synthesis highlights the complexity and precision involved in creating compounds for targeted degradation.
The molecular structure of CCW 28-3 features a bifunctional design that includes:
The specific structural data, including molecular weight and precise chemical formula, are typically derived from analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry during characterization steps following synthesis .
CCW 28-3 operates through several critical reactions:
These reactions underscore the compound's mechanism of action in targeted protein degradation.
The mechanism by which CCW 28-3 induces BRD4 degradation involves:
This mechanism highlights the innovative use of small molecules to manipulate cellular pathways for therapeutic benefit.
While specific physical properties such as melting point or solubility are not always detailed in initial studies, general characteristics can include:
Chemical properties may include reactivity profiles that are essential for its function as a covalent ligand, specifically targeting nucleophilic residues on proteins .
CCW 28-3 has significant potential applications in various scientific fields:
The ubiquitin-proteasome system (UPS) is the primary machinery for controlled intracellular protein degradation in eukaryotic cells. This highly regulated cascade involves three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligating). E3 ubiquitin ligases serve as the critical substrate recognition components, determining specificity by bridging target proteins to E2 enzymes for ubiquitin transfer. The human genome encodes >600 E3 ligases, broadly classified into RING (Really Interesting New Gene), HECT (Homologous to E6AP C-Terminus), and RBR (RING-Between-RING) families based on their structural and mechanistic differences [2] [5] [8]. Polyubiquitinated substrates are subsequently degraded by the 26S proteasome, maintaining cellular homeostasis by eliminating misfolded, damaged, or regulatory proteins. Dysregulation of this system contributes to numerous pathologies, including cancer and neurodegenerative disorders, making it a compelling therapeutic target [2] [8].
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary class of heterobifunctional molecules that exploit the UPS for therapeutic protein degradation. Unlike conventional inhibitors that block protein activity, PROTACs induce complete protein removal. Structurally, PROTACs consist of three elements:
Table 1: Key Advantages of PROTACs vs. Traditional Inhibitors
Property | Traditional Inhibitors | PROTACs |
---|---|---|
Mechanism | Occupancy-driven inhibition | Event-driven degradation |
Target Scope | Druggable proteins | "Undruggable" proteins |
Catalytic Action | No | Yes (sub-stoichiometric) |
Resistance Mitigation | Limited | High (target elimination) |
PROTACs function by inducing proximity between the POI and E3 ligase, enabling POI ubiquitination and proteasomal degradation. Crucially, PROTACs are not consumed in this process, allowing catalytic, substoichiometric activity [2] [5] [8]. This technology has enabled targeting of previously "undruggable" proteins lacking enzymatic pockets or functional sites.
E3 ligases confer spatial, temporal, and substrate specificity to ubiquitination. Despite the vast genomic repertoire of E3s (>600), current PROTAC development heavily relies on just two: cereblon (CRBN) and von Hippel-Lindau (VHL), accounting for >80% of published degraders. This limitation poses challenges:
Table 2: Clinically Utilized vs. Emerging E3 Ligases in TPD
E3 Ligase | Ligand Type | Clinical Stage | Limitations | Novel Applications |
---|---|---|---|---|
CRBN | Thalidomide derivatives | Phase III | Teratogenicity, resistance mutations | Multiple myeloma |
VHL | Hydroxyproline mimics | Phase II | Ubiquitous expression | Hypoxia-related pathologies |
RNF4 | Covalent ligands (CCW16) | Preclinical | Zinc-coordination sensitivity | BRD4 degradation (CCW 28-3) |
Expanding the E3 ligase toolbox is thus critical for next-generation PROTACs. Strategies include chemoproteomic screening for covalent ligands and structure-based design to identify new recruiters [5] [9] [10].
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